N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-3-yl-pyridine intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-3-boronic acid and a 3-bromopyridine.
Introduction of the tetrahydrofuran moiety: The intermediate is then reacted with tetrahydrofuran-3-carboxylic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxaldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of the furan ring.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the pyridine ring.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxaldehyde
Reduction: Piperidine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings may facilitate interactions with aromatic residues in proteins, while the tetrahydrofuran ring could enhance solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(13-2-4-20-10-13)17-7-11-5-14(8-16-6-11)12-1-3-19-9-12/h1,3,5-6,8-9,13H,2,4,7,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTXISUJVKKVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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